
1-Bromo-3-(2-bromo-4-(difluoromethyl)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-(2-bromo-4-(difluoromethyl)phenyl)propan-2-one is an organic compound that belongs to the class of brominated ketones This compound is characterized by the presence of two bromine atoms and a difluoromethyl group attached to a phenyl ring, along with a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(2-bromo-4-(difluoromethyl)phenyl)propan-2-one typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a difluoromethyl-substituted phenyl compound, followed by the introduction of the propan-2-one moiety through a series of reactions. The reaction conditions often require the use of strong brominating agents and controlled temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures are crucial due to the handling of bromine and other reactive chemicals.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-3-(2-bromo-4-(difluoromethyl)phenyl)propan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products Formed
Substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Conversion to carboxylic acids.
Reduction: Formation of alcohols.
Coupling: Formation of biaryl compounds or other complex structures.
Aplicaciones Científicas De Investigación
1-Bromo-3-(2-bromo-4-(difluoromethyl)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Bromo-3-(2-bromo-4-(difluoromethyl)phenyl)propan-2-one depends on its interaction with molecular targets. The bromine atoms and the difluoromethyl group can participate in various interactions, such as hydrogen bonding and halogen bonding, influencing the compound’s reactivity and binding affinity. The ketone group can act as an electrophile, facilitating nucleophilic addition reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Bromo-3-(difluoromethyl)-2-fluorobenzene
- 1-Bromo-2,4-difluorobenzene
- 3-Bromo-1,1,1-trifluoro-2-propanol
Uniqueness
1-Bromo-3-(2-bromo-4-(difluoromethyl)phenyl)propan-2-one is unique due to the combination of bromine atoms and a difluoromethyl group on the phenyl ring, along with a ketone functional group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C10H8Br2F2O |
|---|---|
Peso molecular |
341.97 g/mol |
Nombre IUPAC |
1-bromo-3-[2-bromo-4-(difluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H8Br2F2O/c11-5-8(15)3-6-1-2-7(10(13)14)4-9(6)12/h1-2,4,10H,3,5H2 |
Clave InChI |
BYJTYPNWTMOIAU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(F)F)Br)CC(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4Z)-N4-[(4-chlorophenyl)methylidene]-N1-({1,4-dioxaspiro[4.5]decan-8-yl}methyl)-N1-methylbenzene-1,4-diamine](/img/structure/B14046791.png)
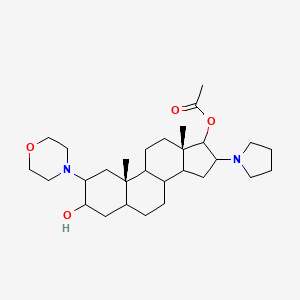
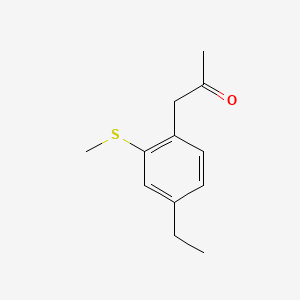

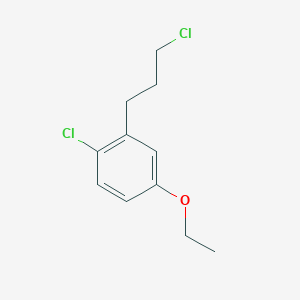
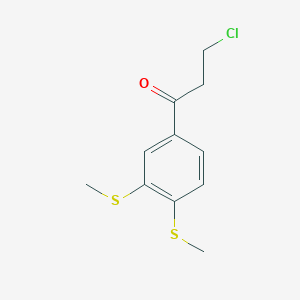
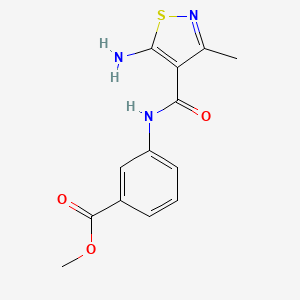
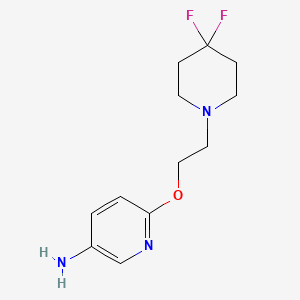
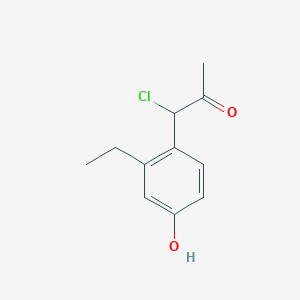
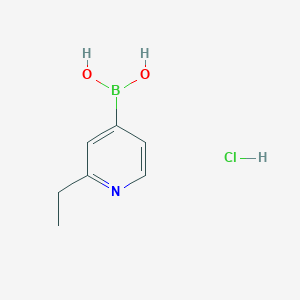

![tert-butyl 4-(3-benzyl-3,8-diazabicyclo[3.2.1]octan-8-yl)piperidine-1-carboxylate](/img/structure/B14046858.png)
![9-bromo-2-hydroxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride](/img/structure/B14046864.png)
